molecular formula C26H31N5O2S B2633695 N-(3-ethylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)benzamide CAS No. 1116036-75-9

N-(3-ethylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)benzamide

Cat. No. B2633695
CAS RN: 1116036-75-9
M. Wt: 477.63
InChI Key: NMWWCVMJNWYPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)benzamide, also known as ETB or ETB receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the endothelin B (ETB) receptor, which is involved in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. In

Scientific Research Applications

Control of Chemical Processes within Live Cells

This compound has been used in a patent-pending technology called RPOC (Real-Time Precision Opto-Control) developed by Purdue University researchers . This technology allows users to have site-specific and chemical-specific control of chemical processes within live cells . The RPOC uses a laser-based approach to target and potentially manipulate cellular behavior .

Drug Discovery

The RPOC technology, which uses this compound, has the potential to revolutionize drug discovery by manipulating chemical reactions inside cells at precise locations . This could lead to the development of more effective and targeted drugs .

Biological and Pharmaceutical Research

The compound is also used in biological and pharmaceutical research . Its ability to control chemical processes within live cells can help researchers understand the intricate and spatially diverse chemical processes that occur within cells .

Inhibition of Biofilm Formation

The compound has shown potent antibiofilm activity against Pseudomonas aeruginosa PAO1 . It disrupts biofilm formation without affecting the growth of P. aeruginosa PAO1 .

Antiquorum Sensing Activity

The compound has demonstrated antiquorum sensing activity . It inhibits violacein in Chromobacterium violaceum and the swimming and swarming motilities in P. aeruginosa PAO1 .

Attenuation of Virulence Factors

The compound also attenuates the production of quorum sensing–mediated virulence factors . This could be particularly useful in the treatment of infections caused by P. aeruginosa .

properties

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-18-15-19(2)25(20(3)16-18)29-24(32)17-34-26-27-10-9-23(28-26)31-13-11-30(12-14-31)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWWCVMJNWYPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

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